N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
説明
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-30-16-11-9-15(10-12-16)23-19(28)13-26-17-7-5-6-8-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSDFIGEMNRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS Number: 1260911-29-2) is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound includes a quinoxaline core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1260911-29-2 |
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A review highlighted that triazoles can act against various pathogens including bacteria and fungi. Specifically, compounds similar to N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The quinoxaline moiety has been associated with anticancer activities. Studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation by inducing apoptosis and affecting cell cycle progression. For instance, quinazoline derivatives have shown efficacy against various cancer cell lines . The specific activity of N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide in cancer models remains to be extensively characterized.
The mechanism of action for compounds in this class typically involves the inhibition of key enzymes involved in DNA replication and repair processes. Triazoles are known to inhibit topoisomerases and DNA gyrases, which are crucial for bacterial DNA maintenance . The exact mechanism for N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide requires further elucidation through experimental studies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
- Anticancer Activity : Research on related quinazoline derivatives revealed cytotoxic effects on cancer cells with IC values ranging from 10 to 50 µM. These findings suggest a promising therapeutic potential for derivatives like N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide .
類似化合物との比較
Inferred Properties :
- Molecular Formula : Likely C22H23N5O3 (based on replacing the ethyl group in ’s compound with ethoxy, adding one oxygen atom).
- Molecular Weight : ~405.4 g/mol (extrapolated from ’s 389.4 g/mol + 16 g/mol for the ethoxy group).
Structural and Molecular Comparisons
The table below compares structural features and molecular data for the target compound and its analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- Electron-withdrawing groups (e.g., Cl, CF3 in and ) significantly increase molecular weight (463.8–449.8 g/mol) due to higher atomic mass.
- Polar groups (e.g., acetyl in , ethoxy in target) moderately increase weight compared to ethyl analogs.
Polarity and Solubility: The 4-ethoxy group in the target compound likely enhances aqueous solubility compared to ethyl () or trifluoromethyl () analogs.
Electrochemical Properties: Electron-withdrawing groups (Cl, CF3) in and may stabilize the triazoloquinoxaline core via resonance, affecting redox behavior. Ethoxy’s electron-donating nature in the target compound could alter electronic distribution, influencing binding interactions.
Hypothetical Pharmacological Implications
- Metabolic Stability : Ethoxy and acetyl groups (target, ) may undergo phase II metabolism (e.g., glucuronidation), whereas CF3 groups () resist metabolic degradation.
- Target Binding : The acetyl group in could interact with enzymatic active sites via hydrogen bonding, while the ethoxy group in the target compound might engage in hydrophobic or π-π stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
